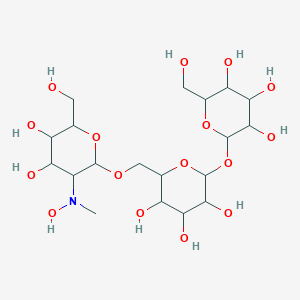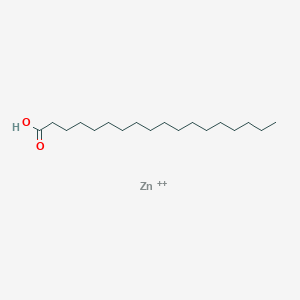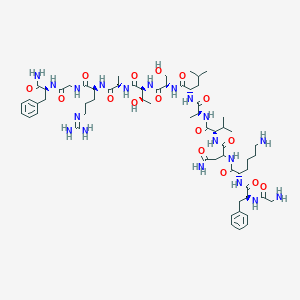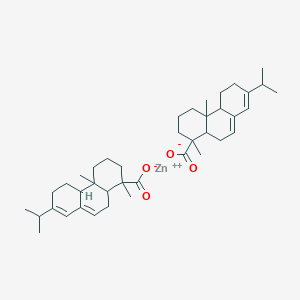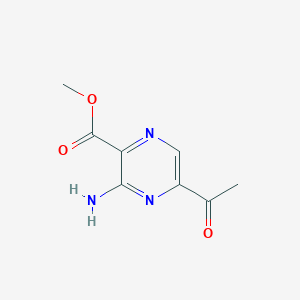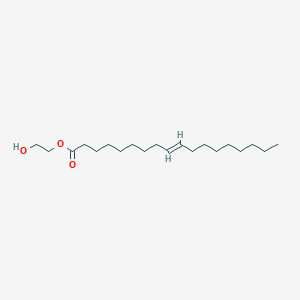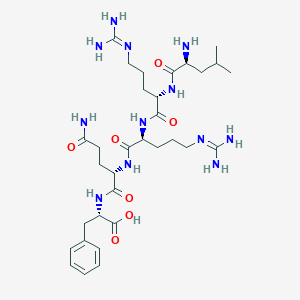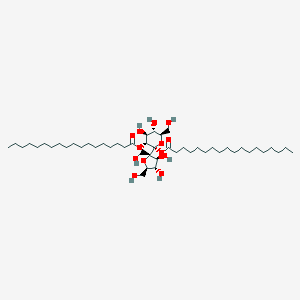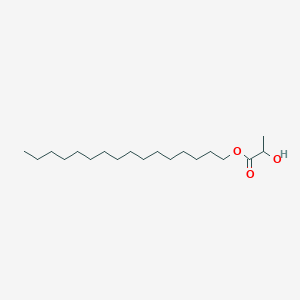![molecular formula C9H20N2 B148190 [(1-Isopropylpiperidin-4-yl)methyl]amine CAS No. 132740-52-4](/img/structure/B148190.png)
[(1-Isopropylpiperidin-4-yl)methyl]amine
Descripción general
Descripción
The compound [(1-Isopropylpiperidin-4-yl)methyl]amine, while not directly studied in the provided papers, is related to the field of organometallic chemistry and the synthesis of complex amines. The papers provided focus on the synthesis and structural analysis of various organometallic complexes and amines with isopropyl groups, which can offer insights into the behavior of similar compounds .
Synthesis Analysis
The synthesis of complex amines and organometallic compounds often involves multi-step reactions and the use of sterically demanding ligands to control the reactivity and stability of the compounds. For example, the synthesis of low-valent aminopyridinato chromium methyl complexes described in paper involves reductive alkylation and oxidative addition reactions. These methods could potentially be adapted for the synthesis of [(1-Isopropylpiperidin-4-yl)methyl]amine by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organometallic compounds and amines is crucial for understanding their reactivity and properties. X-ray diffractometry is a common technique used to elucidate the structure of such compounds, as seen in the synthesis of quaternary N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)ammonium salts . The steric effects of isopropyl groups, which are also present in [(1-Isopropylpiperidin-4-yl)methyl]amine, play a significant role in the molecular conformation and reactivity.
Chemical Reactions Analysis
The chemical behavior of amines with isopropyl groups can be influenced by the steric hindrance around the reactive sites. For instance, the synthesis of a weak nucleophilic base described in paper showcases how the isopropyl groups can protect a heteroatom from electrophilic attack. This information can be useful when considering the reactivity of [(1-Isopropylpiperidin-4-yl)methyl]amine in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines and organometallic compounds are often determined by their molecular structure. The presence of isopropyl groups can affect the nucleophilicity, basicity, and overall reactivity of the compound. For example, the compound synthesized in paper is a weak nucleophilic base due to the steric protection provided by the isopropyl groups. Similar effects may be expected for [(1-Isopropylpiperidin-4-yl)methyl]amine, influencing its solubility, boiling point, and stability.
Aplicaciones Científicas De Investigación
Biogenic Amines in Fish and Food Products
Biogenic amines, including those related to or derived from amine compounds similar to "[(1-Isopropylpiperidin-4-yl)methyl]amine," play roles in food safety, spoilage, and the formation of nitrosamines. Studies have highlighted the significance of these compounds in fish safety and quality determination, with implications for understanding food toxicity and spoilage processes (Bulushi et al., 2009). Furthermore, the analytical methods for detecting biogenic amines in foods have been reviewed, emphasizing their importance due to toxicity and as indicators of food freshness or spoilage (Önal, 2007).
Neuroprotective and Anti-addictive Properties
Research on compounds structurally related to "[(1-Isopropylpiperidin-4-yl)methyl]amine" has shown potential neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. These compounds exhibit complex mechanisms of neuroprotection in various neurodegenerative diseases and demonstrate potential as antidepressant and antiaddictive drugs (Antkiewicz‐Michaluk et al., 2018).
Environmental Implications and Degradation
The environmental impact of nitrogen-containing compounds, including amines and related structures, has been extensively reviewed, particularly in the context of water pollution and advanced oxidation processes for degradation. These compounds are resistant to conventional degradation processes, necessitating the development of effective treatment technologies (Bhat & Gogate, 2021). Additionally, the sources, fate, and toxicity of chemical warfare agent degradation products have been assessed, indicating the persistence and potential environmental and health risks associated with these compounds (Munro et al., 1999).
Advanced Materials Development
Amine-functionalized metal–organic frameworks (MOFs) have emerged as materials of interest for CO2 capture and catalysis, leveraging the interaction between CO2 and basic amino functionalities for environmental applications. These materials exhibit excellent gas separation performance and catalytic activities, demonstrating the versatility and potential of amine-functionalized compounds in materials science (Lin et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-5-3-9(7-10)4-6-11/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCMYOWBZQNVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428471 | |
| Record name | 1-[1-(Propan-2-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Isopropylpiperidin-4-yl)methyl]amine | |
CAS RN |
132740-52-4 | |
| Record name | 1-[1-(Propan-2-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

